molecular formula C15H17N3S B5181590 N-cyclopentyl-N'-3-quinolinylthiourea

N-cyclopentyl-N'-3-quinolinylthiourea

Cat. No. B5181590
M. Wt: 271.4 g/mol
InChI Key: ZQBFZWRLRLCHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-3-quinolinylthiourea (CPTU) is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. It belongs to the class of thiourea compounds, which are known for their diverse biological activities. CPTU has been shown to exhibit promising pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-N'-3-quinolinylthiourea is not fully understood. However, it has been suggested that N-cyclopentyl-N'-3-quinolinylthiourea exerts its pharmacological effects by modulating various signaling pathways. For instance, N-cyclopentyl-N'-3-quinolinylthiourea has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-cyclopentyl-N'-3-quinolinylthiourea has also been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects
N-cyclopentyl-N'-3-quinolinylthiourea has been shown to exhibit various biochemical and physiological effects. For instance, N-cyclopentyl-N'-3-quinolinylthiourea has been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, N-cyclopentyl-N'-3-quinolinylthiourea has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-cyclopentyl-N'-3-quinolinylthiourea has been reported to reduce the replication of viruses such as influenza A virus and hepatitis C virus.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N'-3-quinolinylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure can be confirmed by various analytical techniques. Moreover, N-cyclopentyl-N'-3-quinolinylthiourea has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations associated with N-cyclopentyl-N'-3-quinolinylthiourea. For instance, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. Additionally, N-cyclopentyl-N'-3-quinolinylthiourea may exhibit off-target effects, which may limit its clinical application.

Future Directions

There are several future directions for the research on N-cyclopentyl-N'-3-quinolinylthiourea. One potential direction is to investigate the molecular targets of N-cyclopentyl-N'-3-quinolinylthiourea and elucidate its mechanism of action. This would enable the optimization of N-cyclopentyl-N'-3-quinolinylthiourea's pharmacological effects and facilitate its clinical application. Another potential direction is to explore the potential of N-cyclopentyl-N'-3-quinolinylthiourea as a therapeutic agent for various diseases such as cancer and viral infections. Additionally, the development of novel analogs of N-cyclopentyl-N'-3-quinolinylthiourea with improved pharmacological properties could be another potential direction for future research.

Synthesis Methods

N-cyclopentyl-N'-3-quinolinylthiourea can be synthesized by reacting cyclopentyl isothiocyanate with 3-quinoline amine in the presence of a base such as potassium carbonate. The reaction yields a white solid, which can be purified by recrystallization. The chemical structure of N-cyclopentyl-N'-3-quinolinylthiourea can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-cyclopentyl-N'-3-quinolinylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-cyclopentyl-N'-3-quinolinylthiourea has also been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, N-cyclopentyl-N'-3-quinolinylthiourea has been reported to possess antiviral activity against viruses such as influenza A virus and hepatitis C virus.

properties

IUPAC Name

1-cyclopentyl-3-quinolin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c19-15(17-12-6-2-3-7-12)18-13-9-11-5-1-4-8-14(11)16-10-13/h1,4-5,8-10,12H,2-3,6-7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBFZWRLRLCHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-quinolin-3-ylthiourea

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